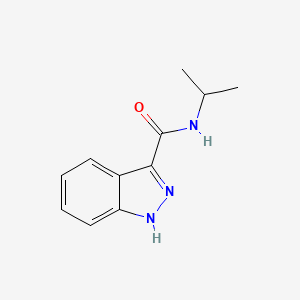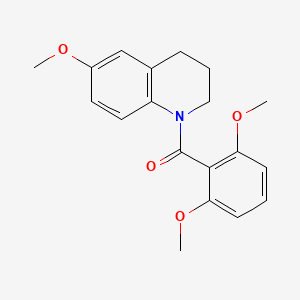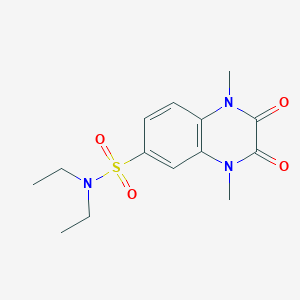
1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol
Overview
Description
1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol is an organic compound with the molecular formula C10H22O4S2 It contains four hydroxyl groups and two ethylsulfanyl groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol typically involves the following steps:
Starting Materials: The synthesis begins with hexane-2,3,4,5-tetrol as the primary starting material.
Ethylation: The hydroxyl groups of hexane-2,3,4,5-tetrol are ethylated using ethyl iodide in the presence of a base such as sodium hydride.
Thioether Formation: The ethylated product is then reacted with ethanethiol in the presence of a suitable catalyst to introduce the ethylsulfanyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydroxyl groups can be reduced to alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Alkyl halides, ethers.
Scientific Research Applications
1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol involves its interaction with molecular targets through its hydroxyl and ethylsulfanyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hexane-2,3,4,5-tetrol: Lacks the ethylsulfanyl groups, making it less versatile in certain chemical reactions.
1,1-Bis(methylsulfanyl)hexane-2,3,4,5-tetrol: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups, leading to different reactivity and properties.
Uniqueness
1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol is unique due to the presence of both hydroxyl and ethylsulfanyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S2/c1-4-15-10(16-5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFOCLXLRFQETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(C(C)O)O)O)O)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6748-70-5, 5328-49-4 | |
| Record name | Rhamnose, L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC1955 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11068554.png)

![7'-Amino-1-benzyl-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11068565.png)

![(7aR)-3-(4-ethoxyphenyl)-6-methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11068577.png)
![methyl S-benzyl-N-({[N-(phenylcarbonyl)glycyl]oxy}acetyl)cysteinate](/img/structure/B11068588.png)

![1-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea](/img/structure/B11068601.png)
![ethyl 4-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B11068613.png)

![N-(4-methoxybenzyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11068615.png)
![5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4-diol](/img/structure/B11068619.png)
![methyl 4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11068627.png)

